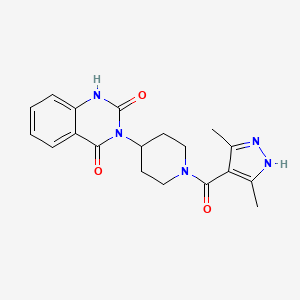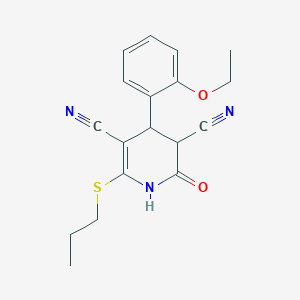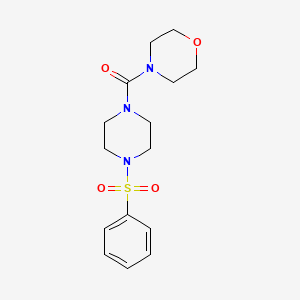![molecular formula C21H20F3NO3 B2790664 3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide CAS No. 1421466-31-0](/img/structure/B2790664.png)
3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide” is a complex organic molecule. It contains a methoxyphenyl group, a trifluoromethyl group, and a phenoxy group . These groups are common in many pharmaceuticals and synthetic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group and the methoxyphenyl group. The trifluoromethyl group can be introduced using various methods, such as treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the trifluoromethyl group has a significant electronegativity .作用機序
Mode of Action
These interactions may induce conformational changes in the target proteins, altering their function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in signal transduction, it could impact pathways related to cell growth and differentiation. Without specific target information, it’s challenging to predict the exact pathways affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its bioavailability, half-life, and clearance rate are unknown. The compound’s chemical structure suggests it may be lipophilic, which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific target information. Based on its chemical structure, it may have potential therapeutic effects, such as anti-inflammatory or anti-cancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its activity. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition .
実験室実験の利点と制限
One advantage of using TFP in lab experiments is its specificity for COX-2 and CB2 receptors, which allows for the study of specific biological processes. However, TFP has been reported to have low solubility in water, which can limit its use in certain experiments. Additionally, the high cost of TFP can be a limitation for some researchers.
将来の方向性
For the use of TFP include the development of new drugs, the study of its effects on other biological processes, and the improvement of its synthesis methods.
合成法
The synthesis of TFP involves several steps, starting with the reaction between 4-methoxybenzylamine and 4-(3-trifluoromethylphenoxy)-2-bromo-1-butyne. The resulting product is then reacted with propanoyl chloride in the presence of triethylamine to form TFP. The purity of the final product can be improved by recrystallization.
科学的研究の応用
TFP has been used in scientific research to study various biological processes, including cancer cell growth, inflammation, and pain. It has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. TFP has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO3/c1-27-18-10-7-16(8-11-18)9-12-20(26)25-13-2-3-14-28-19-6-4-5-17(15-19)21(22,23)24/h4-8,10-11,15H,9,12-14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHHYASPZTZAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene](/img/structure/B2790581.png)
![2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2790582.png)
![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2790585.png)
![cyclopentane;dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron](/img/structure/B2790588.png)




![N-(4-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2790595.png)

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2790599.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B2790600.png)
![3,4-dimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2790603.png)
![N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2790604.png)